Myelin Basic Protein (1-11)

Description

Properties

IUPAC Name |

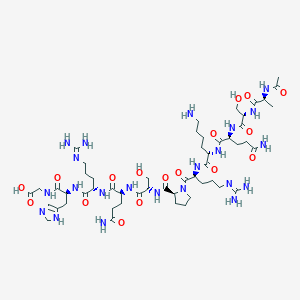

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H88N22O17/c1-26(65-27(2)77)41(82)72-35(23-75)47(88)68-31(12-14-38(54)78)45(86)66-29(8-3-4-16-53)43(84)70-33(10-6-18-62-52(58)59)50(91)74-19-7-11-37(74)49(90)73-36(24-76)48(89)69-32(13-15-39(55)79)46(87)67-30(9-5-17-61-51(56)57)44(85)71-34(20-28-21-60-25-64-28)42(83)63-22-40(80)81/h21,25-26,29-37,75-76H,3-20,22-24,53H2,1-2H3,(H2,54,78)(H2,55,79)(H,60,64)(H,63,83)(H,65,77)(H,66,86)(H,67,87)(H,68,88)(H,69,89)(H,70,84)(H,71,85)(H,72,82)(H,73,90)(H,80,81)(H4,56,57,61)(H4,58,59,62)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJQRTSMYDMULO-DAHMAOPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H88N22O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role of Myelin Basic Protein 1 11 in Autoimmune Demyelination Models

Induction of Experimental Autoimmune Encephalomyelitis (EAE) by Myelin Basic Protein (1-11)

MBP (1-11) is recognized as a major encephalitogenic epitope of the myelin basic protein molecule, meaning it has the capacity to provoke an autoimmune response against the myelin sheath in the CNS. genscript.com The induction of EAE using this peptide involves immunizing susceptible animal strains, which triggers a T-cell-mediated autoimmune response. nih.gov This response is directed against the animal's own myelin, leading to the characteristic features of the disease.

The process is initiated by activating self-reactive T cells through immunization with the myelin antigen in an adjuvant. nih.gov MBP-specific T cells are among the first to have been shown to induce EAE. nih.gov The degradation of myelin, including the cleavage of MBP into smaller peptides like MBP (1-11), is a crucial step in sensitizing T cells to attack and damage the myelin sheath. nih.gov In laboratory settings, immunization with MBP (1-11) stimulates the production of Interleukin-2 (B1167480) (IL-2) in MBP-TCR CD4 T cells, a key step in the inflammatory cascade. medchemexpress.com

The ability to induce EAE through the adoptive transfer of activated myelin-specific T cells into naïve animals has reinforced the understanding that MS and its models are T-cell-mediated autoimmune diseases. ufjf.br The use of specific myelin-derived antigens, such as MBP (1-11), emulsified in complete Freund's adjuvant, has led to the development of various EAE models. nih.gov

| Factor | Role in EAE Induction |

| Myelin Basic Protein (1-11) | Encephalitogenic epitope that initiates the autoimmune response. medchemexpress.comgenscript.com |

| CD4+ T cells | Primary mediators of the autoimmune attack in most EAE models. ufjf.br |

| Adjuvant (e.g., Complete Freund's Adjuvant) | Enhances the immune response to the myelin peptide. nih.gov |

| Antigen Presenting Cells | Present the MBP (1-11) peptide to T cells, initiating their activation. nih.gov |

Characterization of EAE Pathology and Clinical Manifestations Induced by Myelin Basic Protein (1-11)

The pathology of EAE induced by MBP is characterized by a predominantly inflammatory pattern within the central nervous system, with comparatively minimal demyelination. This presentation closely resembles acute disseminated encephalomyelitis (ADEM) in humans. nih.gov The key pathological features of EAE include inflammatory infiltrates, demyelination, and axonal damage. nih.govaini.it

Histopathologically, the disease is marked by the presence of inflammatory lesions in the CNS, which are composed of infiltrating immune cells. ufjf.br This inflammation is a direct result of the autoimmune response triggered by MBP (1-11). The breakdown of MBP is an essential part of the demyelination process. nih.gov In some models, the intensity of myelin staining is reduced in the spinal cord during the relapse phase of the disease. mdpi.com

The clinical manifestations of EAE can be varied and depend on the site of the inflammatory lesions within the CNS. ufjf.br Common symptoms include:

Sensory loss

Weakness in the leg muscles

Difficulties with speech

Loss of coordination

Dizziness

The clinical course of the disease is also dependent on the specific animal strain and the immunizing antigen used. It can present as an acute, self-limiting disease or as a chronic, relapsing-remitting condition. nih.govaini.it

| Pathological Feature | Description |

| Inflammation | Infiltration of immune cells into the central nervous system, forming inflammatory lesions. nih.govufjf.br |

| Demyelination | Destruction of the myelin sheath surrounding axons, which is a hallmark of the disease. nih.govaini.it |

| Axonal Damage | Injury to the nerve axons, which can be a consequence of the inflammatory and demyelinating processes. nih.govaini.it |

| Gliosis | Reactive changes in glial cells in response to CNS damage. aini.it |

Genetic Susceptibility and MHC Class II Association in Myelin Basic Protein (1-11)-Induced EAE

The development of EAE is not uniform across all animal strains, highlighting the critical role of genetic factors in disease susceptibility. A strong correlation exists between the susceptibility to EAE and the Major Histocompatibility Complex (MHC) makeup of the animal, particularly the MHC class II alleles. ufjf.brnih.govneurology.org

The N-terminal peptide of MBP, Ac1-11, demonstrates this genetic restriction clearly. It can induce EAE in mouse strains with the H-2u MHC haplotype, such as the PL/J strain, but fails to do so in strains with the H-2s haplotype, like the SJL/J mouse. nih.govpnas.org This difference in susceptibility is directly linked to the ability of the MBP (1-11) peptide to bind to specific MHC class II molecules. The Ac1-11 peptide binds, albeit weakly, to the I-Au MHC class II molecule present in H-2u mice, but it does not bind to the I-As molecule found in H-2s mice. nih.govpnas.org

This binding is a prerequisite for the presentation of the peptide to autoreactive T cells, which then initiate the autoimmune cascade. Therefore, if an MBP peptide does not bind to the MHC molecules of a particular strain, it cannot be presented to T cells, and the disease will not be induced. oup.com The allelic diversity of MHC class II molecules across different strains directly influences their peptide-binding profiles and, consequently, their susceptibility to EAE induced by specific myelin peptides. oup.comoup.com

Research has identified that a small number of specific amino acid residues within the MHC class II molecule I-Au are responsible for conferring the ability to bind the MBP Ac1-11 peptide. nih.gov This detailed understanding of the trimolecular complex—comprising the MHC molecule, the T-cell receptor, and the peptide—is crucial for designing targeted immunotherapies. oup.com

| MHC Haplotype | Mouse Strain Example | Susceptibility to MBP (1-11) EAE | Reason |

| H-2u | PL/J | Susceptible | The I-Au MHC class II molecule binds to the MBP (1-11) peptide. nih.govpnas.org |

| H-2s | SJL/J | Resistant | The I-As MHC class II molecule does not bind to the MBP (1-11) peptide. nih.govpnas.org |

Immunological Mechanisms of Myelin Basic Protein 1 11 Recognition

T-Cell Receptor (TCR) Specificity and Myelin Basic Protein (1-11) Presentation

The trimolecular interaction between the T-cell receptor (TCR), the Myelin Basic Protein (MBP) (1-11) peptide, and the MHC class II molecule is the central event in the adaptive immune response to this autoantigen. In susceptible mouse strains, encephalitogenic T-cell clones recognize the N-terminal 11 amino acid fragment of MBP when it is presented by I-Au class II molecules. oup.com Structural studies of the complex formed by an autoreactive T-cell clone (172.10), MBP (1-11), and the class II MHC I-Au have revealed that the Vβ domain of the TCR primarily dominates the recognition of the MHC molecule. nih.gov Interestingly, there are few specific contacts observed between the TCR's complementarity-determining region 3 (CDR3) loops and the MBP peptide itself. nih.gov This suggests a germline bias for MHC recognition, while still allowing for highly specific, albeit degenerate, recognition of the peptide antigen. nih.gov

The activation of naive CD4+ T-cells is a critical step in initiating the autoimmune response against myelin. Dendritic cells (DCs) are potent antigen-presenting cells (APCs) capable of stimulating this activation. nih.govoup.com Studies have shown that bone marrow-derived DCs pulsed with the Ac1-11 peptide can effectively prime and activate naive CD4+ T-cells from mice with a transgenic TCR specific for Ac1-11 presented on the I-Au molecule. nih.govoup.com This activation leads to T-cell proliferation and the development of EAE when these cells are transferred into recipient mice. nih.govoup.com The infiltration of Ac1-11-specific CD4+ T-cells into the brain parenchyma is a hallmark of the ensuing disease. nih.gov

Other APCs, such as microglia, can also present MBP-derived peptides like Ac1-11, but their role is more complex and depends on their activation state. nih.gov Resting or IFN-γ-activated microglia are unable to activate naive or primed MBP-specific CD4+ T-cells and may even induce anergy (a state of non-responsiveness). nih.gov However, after a multi-step activation process involving cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) and cognate signaling through CD40-CD40 ligand interactions, microglia can become professional APCs capable of activating T-cells. nih.gov This highlights that the context and state of the APC presenting the MBP (1-11) peptide are crucial in determining the outcome of the T-cell response, which can range from tolerance to full-blown activation.

The T-cell receptor repertoire used in the response to MBP (1-11) has been a subject of intense study, particularly in animal models of EAE. In some inbred species, the T-cell response to MBP is characterized by a restricted usage of TCR genes. nih.gov For instance, in (PL/J × SJL)F1 mice, T-cell hybridomas specific for MBP (1-11) predominantly express TCR Vβ8 or Vβ4 gene segments. sb-peptide.com This restricted repertoire has been considered a potential target for specific immunotherapies.

However, further research has shown that a restricted TCR repertoire is not an absolute requirement for the development of autoimmune disease. nih.gov A more diverse repertoire of Vα and Vβ genes can be elicited by Ac1-11 in (PL/J x SJL/J)F1 mice compared to other strains like PL/J and B10.PL. nih.gov While the T-cells may use similar Vα and Vβ gene elements, differences can arise in the sequences of the junctional region of the alpha chain. nih.gov In humans, the TCR repertoire used by T-cells recognizing MBP determinants is generally considered diverse, although clonal expansion of a limited T-cell population can lead to an apparent restriction within an individual. nih.gov

| Mouse Strain | Dominant TCR Vβ Usage | Reference |

|---|---|---|

| (PL/J × SJL)F1 | Predominantly Vβ8 or Vβ4 | sb-peptide.com |

| PL/J and B10.PL | More restricted repertoire compared to (PL/J x SJL/J)F1 | nih.gov |

| (PL/J x SJL/J)F1 | Diverse repertoire of Vα and Vβ genes also observed | nih.gov |

T-cell hybridomas are invaluable tools in the study of T-cell responses to specific antigens like MBP (1-11). These are immortal cell lines created by fusing T-cells from an immunized animal with a T-lymphoma cell line. nih.gov The resulting hybridomas retain the antigen specificity of the original T-cell, allowing for consistent and reproducible in vitro experiments.

MBP (1-11)-specific T-cell hybridomas have been instrumental in several areas of research:

TCR Repertoire Analysis : They have been used to characterize the dominant TCR Vβ gene segments, such as Vβ8 and Vβ4, used in the response to MBP (1-11) in certain mouse strains. sb-peptide.com

Antigen Presentation Assays : Hybridomas that produce interleukin-2 (B1167480) (IL-2) upon recognition of their specific antigen-MHC complex are used to quantify T-cell activation. pnas.orgsemanticscholar.org Researchers can measure IL-2 production to assess the ability of different APCs or mutant MHC molecules to present the Ac1-11 peptide. pnas.org

Epitope Mapping and Specificity : They help to define the precise amino acid residues within the MBP (1-11) peptide that are critical for T-cell recognition. pnas.org

Cross-reactivity Studies : T-cell hybridomas can be used to investigate the cross-reactivity of T-cells between self-antigens like MBP and foreign peptides, which is a key aspect of the molecular mimicry hypothesis in autoimmunity. nih.gov

Antigen-Presenting Cell (APC) Interactions with Myelin Basic Protein (1-11)

The initiation of a T-cell response requires that the MBP (1-11) peptide be processed and presented by APCs. The type of APC and the manner in which the peptide is presented can significantly influence the nature of the subsequent immune response.

Dendritic cells (DCs) are considered the most potent APCs for priming naive T-cells. oup.com They are highly efficient at capturing, processing, and presenting antigens. nih.govoup.com Research has definitively shown that DCs can present the encephalitogenic Ac1-11 peptide to induce EAE. nih.gov In these experiments, DCs pulsed with Ac1-11 were shown to interact with Ac1-11-specific T-cells in the lymph nodes, leading to T-cell activation and subsequent disease. nih.gov

The processing of protein antigens by DCs can occur through conventional intracellular pathways within endosomal compartments. mit.edu However, immature DCs also possess an unusual extracellular presentation pathway. mit.edu They can secrete proteases that process intact proteins, like MBP, into antigenic peptides extracellularly. mit.edu These externally generated peptides can then be efficiently loaded onto cell surface class II MHC molecules, bypassing the need for internalization and endosomal processing. mit.edu This provides a distinct mechanism by which DCs can present self-antigens found in the extracellular environment.

| Finding | Experimental Model/System | Outcome | Reference |

|---|---|---|---|

| Presentation of Ac1-11 by DCs induces EAE | Adoptive transfer of Ac1-11-pulsed DCs into mice | Induction of tail and hind limb paralysis; infiltration of specific CD4+ T-cells in the brain | nih.govoup.com |

| Interaction of DCs and T-cells in vivo | Adoptive transfer of both Ac1-11-pulsed DCs and specific T-cells | Demonstrated interaction in lymph nodes 24 hours post-transfer | nih.gov |

| Extracellular antigen processing | In vitro culture of immature DCs | Secretion of proteases capable of cleaving MBP; loading of peptides onto surface MHC class II | mit.edu |

B-cells are also highly efficient APCs, primarily for antigens recognized by their specific B-cell receptor (BCR). However, they can also take up and present antigens through BCR-independent mechanisms. nih.govnih.gov While much of the research on B-cell presentation of MBP focuses on other immunodominant epitopes like MBP85-99, the general mechanisms are relevant. nih.govnih.gov

Studies have shown that a significant portion of circulating B-cells can bind and present MBP-derived peptides. nih.govnih.gov In the presence of serum, this uptake is largely dependent on the complement system. nih.govnih.gov Complement receptors, specifically CR2 (CD21), play a crucial role not only in the binding of MBP to the B-cell surface but also in the subsequent presentation of its derived peptides. nih.gov B-cells that have taken up and are presenting MBP peptides show increased expression of co-stimulatory molecules like CD86, enhancing their ability to activate T-cells. nih.govnih.gov The ability of B-cells, irrespective of their BCR specificity, to present self-antigens like MBP peptides has important implications for both the maintenance of tolerance and the driving of pathogenic T-cell responses in autoimmune diseases. nih.govnih.gov

MHC Class II Binding Dynamics of Myelin Basic Protein (1-11) Epitopes

The interaction between the MBP(1-11) peptide and MHC class II molecules is a critical initiating step in the autoimmune response. In the H-2u mouse haplotype, susceptibility to EAE is linked to the presentation of MBP(1-11) by the I-Au molecule. Structural and functional studies have revealed that this binding is characterized by a notably low affinity. The acetylated N-terminal 1-11 fragment (Ac1-11) binds weakly to I-Au, with a reported IC50 of 100 μM, indicating a relatively unstable peptide/MHC complex. nih.gov This weak interaction is unusual for an immunodominant epitope and suggests that T-cells specific for this unstable complex may escape central tolerance mechanisms. pnas.org

The low binding affinity is attributed to the specific amino acid sequence of the peptide and its fit within the I-Au binding groove. Key residues within the MBP(1-11) peptide have been identified as primary contacts for the MHC molecule. Lysine (B10760008) at position 4 (Lys4) and Arginine at position 5 (Arg5) are crucial for this interaction. pnas.org Specifically, the lysine at position 4 fits into a hydrophobic pocket of the I-Au molecule, which is not an ideal interaction and contributes to the low binding affinity. pnas.org

Alterations to these key residues can dramatically change the binding dynamics. For instance, substituting the lysine at position 4 with an alanine (B10760859) (Ac1-11[4A]) increases the binding affinity for I-Au by approximately 50-fold. A substitution with tyrosine (Ac1-11[4Y]) results in an even more significant increase, with a 1,500-fold higher affinity than the native peptide. pnas.org These altered peptide ligands demonstrate that modifications at primary MHC contact points can substantially stabilize the peptide-MHC complex.

Conversely, residues such as Glutamine at position 3 (Gln3) and Proline at position 6 (Pro6) have been identified as primary contact points for the T-cell receptor (TCR), rather than the MHC molecule. pnas.orgmerckmillipore.com The orientation of these residues is critical for the recognition by pathogenic T-cells.

| Peptide | Modification | Relative Binding Affinity to I-Au | Reference |

|---|---|---|---|

| Ac1-11 (Native) | None | Low (IC50 = 100 μM) | nih.gov |

| Ac1-11[4A] | Lysine at position 4 replaced with Alanine | ~50-fold higher than native peptide | pnas.org |

| Ac1-11[4Y] | Lysine at position 4 replaced with Tyrosine | ~1,500-fold higher than native peptide | pnas.org |

Cytokine Milieu and Immune Cell Phenotypes in Myelin Basic Protein (1-11) Autoimmunity

The nature of the immune response to MBP(1-11) is largely dictated by the profile of cytokines produced upon T-cell recognition of the peptide-MHC complex. This cytokine milieu determines the differentiation of MBP(1-11)-specific T-cells into either pro-inflammatory, pathogenic subsets or regulatory, protective subsets.

Pro-inflammatory Cytokine Production (e.g., IFN-γ, IL-2, IL-6, IL-17, IL-21)

The autoimmune response triggered by MBP(1-11) is predominantly characterized by a pro-inflammatory cytokine profile, leading to the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells.

Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) : Immunization with MBP Ac1-11 in susceptible mice induces a strong Th1 recall response. rupress.org T-cells specific for MBP(1-11) demonstrate a significant production of IFN-γ upon stimulation. rupress.orgjci.org The induction of EAE with this peptide provokes a substantial increase in IFN-γ secretion by MBP-specific T-cells. jci.org IL-2 production is also a hallmark of the Th1 response to MBP(1-11), as its stimulation of MBP-TCR CD4 T-cells leads to IL-2 secretion. rupress.orgmedchemexpress.com

Interleukin-17 (IL-17) : In addition to the Th1 pathway, the Th17 lineage plays a critical pathogenic role. Studies using T-cell receptor transgenic T-cells specific for MBP Ac1-11 have shown that these cells can be differentiated into Th17 cells, which produce IL-17. rupress.org Interestingly, upon restimulation, these T-cell populations can include not only distinct Th1 and Th17 cells but also a hybrid population that expresses both IFN-γ and IL-17. rupress.org

Interleukin-6 (IL-6) : While direct evidence for IL-6 production specifically by MBP(1-11)-stimulated T-cells is limited, IL-6 is a key cytokine known to drive the differentiation of naive T-cells into pathogenic Th17 cells, suggesting its involvement in the MBP(1-11)-mediated autoimmune response. rupress.org

Interleukin-21 (IL-21) : There is currently a lack of specific research data detailing the production of IL-21 in direct response to the Myelin Basic Protein (1-11) epitope.

Regulatory Cytokine Induction (e.g., IL-4, IL-10, TGF-β)

Counterbalancing the pro-inflammatory response, regulatory cytokines are also produced, which can modulate the severity of the autoimmune reaction and are associated with protective T-cell phenotypes like T helper 2 (Th2) and regulatory T-cells (Tregs).

Interleukin-4 (IL-4) : This signature Th2 cytokine is involved in the immunoregulation of the response to MBP(1-11). nih.gov Supernatants from regulatory T-cells have been shown to contain IL-4, which contributes to the inhibition of the encephalitogenic activity of MBP-NAc1-11-reactive Th1 cells. nih.gov

Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β) : These are crucial immunosuppressive cytokines. Both IL-10 and TGF-β are major regulatory cytokines that inhibit the proliferation and effector function of pathogenic, IFN-γ-secreting MBP-NAc1-11-reactive Th1 cells. nih.gov Therapeutic strategies have demonstrated that it is possible to trigger the production of both IL-10 and TGF-β by MBP-Ac1-11–specific T-cells, which is associated with amelioration of EAE. jci.org

| Cytokine | Primary T-Cell Source/Role | Observed Effect in MBP(1-11) Response | Reference |

|---|---|---|---|

| IFN-γ | Pro-inflammatory (Th1) | Greatly increased during EAE induction with MBP(1-11) | rupress.orgjci.org |

| IL-2 | Pro-inflammatory (Th1) | Stimulated in MBP-TCR CD4 T-cells by MBP(1-11) | rupress.orgmedchemexpress.com |

| IL-17 | Pro-inflammatory (Th17) | Produced by differentiated MBP Ac1-11 specific T-cells | rupress.org |

| IL-4 | Regulatory (Th2) | Inhibits encephalitogenic activity of MBP(1-11)-reactive Th1 cells | nih.gov |

| IL-10 | Regulatory (Treg/Th2) | Inhibits proliferation and function of MBP(1-11)-reactive Th1 cells | jci.orgnih.gov |

| TGF-β | Regulatory (Treg/Th3) | Inhibits encephalitogenic activity of MBP(1-11)-reactive Th1 cells | jci.orgnih.gov |

Differentiation of Regulatory and Pro-inflammatory Myelin Basic Protein-Specific T-Cell Subsets

The balance between pro-inflammatory and regulatory T-cell subsets specific for MBP(1-11) is a determining factor in disease outcome. The cytokine environment directly influences the differentiation of naive CD4+ T-cells into distinct functional phenotypes.

Pro-inflammatory Subsets (Th1 and Th17) : The presence of cytokines like IL-12 (for Th1) and a combination of TGF-β and IL-6 (for Th17) drives the differentiation towards these pathogenic lineages. T-cells specific for MBP Ac1-11 can be effectively polarized into Th1 cells, characterized by high IFN-γ production, and Th17 cells, which secrete IL-17. rupress.org Studies have shown that restimulated Th17 cells differentiated from MBP Ac1-11 specific precursors can give rise to a mixed population of Th1, Th17, and IFN-γ/IL-17 double-producing cells, all of which are considered highly encephalitogenic. rupress.org

Regulatory Subsets (Th2 and Tregs) : In contrast, a cytokine milieu rich in IL-4 can promote the differentiation of Th2 cells. The presence of IL-10 and TGF-β is associated with the function and induction of regulatory T-cells. While MBP-Ac1-11-specific T-cells that escape tolerance are primarily encephalitogenic, regulatory populations can be induced. nih.gov For instance, therapeutic vaccination can skew the response of MBP-reactive T-cells toward a Th2 phenotype, characterized by the production of IL-4 and IL-10, which in turn suppresses the pathogenic Th1 response. nih.gov The development of Foxp3+ regulatory T-cells is crucial for maintaining self-tolerance, and their delayed appearance or attenuated function in response to MBP Ac1-11 has been linked to more severe, chronic EAE.

The dynamic interplay between these T-cell subsets and their associated cytokines ultimately governs the inflammatory response in the central nervous system directed against the MBP(1-11) epitope.

Molecular and Structural Basis of Myelin Basic Protein 1 11 Immunogenicity

Conformational Analysis of Myelin Basic Protein (1-11) and its Analogues

The three-dimensional structure of MBP(1-11) and its analogues, both in solution and when bound to MHC molecules, is a key determinant of its ability to elicit an immune response.

Myelin basic protein is classified as an intrinsically disordered protein (IDP), meaning it lacks a stable, well-defined three-dimensional structure in its native state in an aqueous solution. mdpi.comnih.gov This inherent flexibility is crucial for its multifunctionality, including its role in maintaining the compact structure of the myelin sheath. nih.gov The disordered nature of MBP suggests that epitopes like the (1-11) fragment may be readily exposed and accessible for processing by antigen-presenting cells (APCs). nih.gov This accessibility is a prerequisite for the initiation of an autoimmune response.

The lack of a fixed structure allows MBP to adopt various conformations, which can be influenced by its environment. nih.gov This conformational adaptability is a hallmark of IDPs and plays a significant role in their interactions with other molecules. nih.gov

While MBP(1-11) is disordered in solution, it adopts a more defined conformation upon binding to the peptide-binding groove of MHC class II molecules. nih.gov Nuclear magnetic resonance (NMR) studies and molecular dynamics simulations of the acetylated N-terminal 1-11 fragment of MBP (Ac-MBP(1-11)) and its analogues have shown that they adopt an extended conformation when bound to the MHC class II molecule I-Au. nih.govmerckmillipore.com This interaction is a critical step in the presentation of the peptide to T-cells.

The binding of MBP(1-11) to MHC molecules can induce conformational changes in both the peptide and the MHC molecule itself. plos.orgnih.gov These structural rearrangements can influence the stability of the peptide-MHC complex and the subsequent recognition by T-cell receptors. plos.org For instance, substitutions at position 4 of the MBP(1-11) peptide can alter its binding affinity for MHC and lead to different conformational changes in the MHC molecule, ultimately affecting T-cell priming and the induction of EAE. plos.org The interaction between the peptide and MHC is not a rigid lock-and-key mechanism but rather an induced-fit process that shapes the final antigenic surface presented to the T-cell.

It has been demonstrated that the same peptide can be bound in different registers and conformations by different MHC alleles, creating distinct T-cell epitopes. rcsb.org This highlights the influence of the MHC molecule in shaping the final conformation of the bound peptide. rcsb.org

The interaction between the peptide-MHC complex and the T-cell receptor is highly specific and determines the activation of the T-cell. Within the MBP(1-11) sequence, specific amino acid residues have been identified as crucial for contacting the TCR. Studies have shown that Glutamine at position 3 (Gln3) and Proline at position 6 (Pro6) are essential for T-cell recognition of this epitope. pnas.orgpnas.org

The orientation of these TCR contact residues is critical. For example, in the Ac-MBP(1-11)[4A] analogue, the side chain of Gln3 is not solvent-exposed as it is in the native peptide, making it unavailable for interaction with the TCR. nih.govmerckmillipore.com This altered orientation can switch the peptide from an agonist to an antagonist, inhibiting T-cell activation. nih.gov

| Residue Position | Amino Acid (in native peptide) | Role in Immunogenicity |

| 3 | Glutamine (Gln) | Primary T-Cell Receptor contact residue nih.govpnas.orgpnas.org |

| 4 | Lysine (B10760008) (Lys) | MHC contact residue pnas.orgrupress.orgnih.gov |

| 5 | Arginine (Arg) | MHC contact residue pnas.org |

| 6 | Proline (Pro) | T-Cell Receptor contact residue pnas.orgpnas.org |

Impact of Post-Translational Modifications on Myelin Basic Protein (1-11) Immunogenicity

Post-translational modifications (PTMs) are chemical alterations to proteins that occur after their synthesis and can significantly impact their structure, function, and immunogenicity. nih.govnih.gov MBP is subject to a wide range of PTMs, including acetylation, citrullination, and deamidation, which can play a role in the pathogenesis of autoimmune diseases like multiple sclerosis. nih.gov

The N-terminus of MBP is commonly acetylated, a modification found in a majority of eukaryotic proteins. nih.gov This N-terminal acetylation of the alanine (B10760859) residue in MBP(1-11) is a conserved modification across different species. nih.gov While the precise biological role of N-terminal acetylation is not fully understood, it is recognized as a critical component of the immunodominant epitope. The acetyl group itself can be a contact point for the MHC molecule, influencing how the peptide is presented. pnas.org Studies investigating the binding of MBP Ac1-11 to I-Au have highlighted the importance of this N-terminal acetyl group for MHC interaction. pnas.org

Citrullination , the conversion of arginine residues to citrulline, is a PTM catalyzed by peptidylarginine deiminases (PADs). acs.org This modification reduces the positive charge of the protein, which can lead to a more open or unfolded structure. acs.orgnih.gov A less ordered structure can make the protein more susceptible to proteolytic cleavage, potentially leading to an increased generation of immunogenic peptides. acs.orgnih.gov

In the context of MBP, citrullination has been shown to enhance its immunogenicity. sdu.dk The conversion of arginine to citrulline can create neo-epitopes that are recognized as "foreign" by the immune system, thereby breaking immune tolerance. nih.govfrontiersin.org Citrullinated MBP can induce a pro-inflammatory response and enhance the presentation of MBP epitopes to T-cells. nih.govsdu.dk Specifically, citrullination can increase the binding affinity of MBP-derived peptides to MHC molecules. biorxiv.org

Deamidation is the spontaneous conversion of asparagine or glutamine residues to aspartic acid/isoaspartic acid or glutamic acid/pyroglutamic acid, respectively. This modification introduces a negative charge and can alter the protein's structure and function. researchgate.net While less studied than citrullination in the context of MBP(1-11) immunogenicity, deamidation of glutamine residues in the broader MBP molecule has been observed. nih.gov Such modifications have the potential to alter the peptide's interaction with MHC and TCRs, thereby influencing its antigenicity. researchgate.net

| Post-Translational Modification | Affected Residue(s) | Impact on Immunogenicity |

| N-terminal Acetylation | Alanine (Position 1) | Important for MHC binding and presentation pnas.org |

| Citrullination | Arginine | Can increase immunogenicity by creating neo-epitopes and enhancing MHC binding nih.govsdu.dkbiorxiv.org |

| Deamidation | Glutamine | Can alter peptide structure and charge, potentially affecting MHC and TCR interactions nih.govresearchgate.net |

Molecular Mimicry and Cross-Reactivity Involving Myelin Basic Protein (1-11)

The concept of molecular mimicry provides a compelling explanation for how infectious agents can trigger autoimmune diseases. This phenomenon occurs when the immune system, primed to recognize a foreign pathogen, mistakenly attacks self-tissues that share structural similarities with the pathogen's antigens. In the context of demyelinating autoimmune diseases such as multiple sclerosis (MS), the N-terminal fragment of Myelin Basic Protein, MBP(1-11), has been identified as a key autoantigen that can be a target of such misguided immune responses.

Viral Peptide Homology and Autoimmune Cross-Recognition

The structural similarity between viral peptides and self-peptides like MBP(1-11) can lead to the activation of autoreactive T cells, initiating a cascade of events that result in autoimmune-mediated tissue damage. nih.govjci.org This cross-recognition is not always dependent on extensive sequence homology; even limited similarities in amino acid sequences can be sufficient to trigger a cross-reactive immune response if the key residues for T-cell receptor (TCR) binding are conserved. nih.govdirect-ms.org

Research has identified several viral peptides that exhibit homology with MBP(1-11) and can activate MBP(1-11)-specific T cells. A notable example is a peptide from Herpesvirus Saimiri, which, despite having limited homology to MBP(1-11), was shown to stimulate MBP(1-11)-specific T-cell hybridomas and induce experimental autoimmune encephalomyelitis (EAE), the animal model of MS, in mice. nih.gov This study demonstrated that a viral peptide with homology at just five amino acid positions with a self-peptide could induce clinical signs of EAE. nih.gov

Furthermore, studies have implicated other viruses, such as Human Herpes Virus 6 (HHV-6) and Epstein-Barr virus (EBV), in the pathogenesis of MS through molecular mimicry with MBP. nih.govmdpi.com T-cells that recognize MBP have been found to be cross-reactive with peptides from HHV-6 and EBV, and the frequency of these cross-reactive T-cells is significantly higher in MS patients compared to healthy individuals. nih.gov The PxxP motif found in MBP is also present in several herpesvirus proteins, including those from HHV-6, Human Herpesvirus 7, Cytomegalovirus, Varicella Zoster Virus, Herpes Simplex Virus-1, and EBV, suggesting a potential mechanism for cross-reactivity. frontiersin.orgnih.gov

The following table summarizes key research findings on viral peptides with homology to MBP(1-11) and their role in autoimmune cross-recognition.

| Viral Peptide Source | Viral Peptide Sequence | Myelin Basic Protein (1-11) Sequence | Homologous Residues | Key Findings |

| Herpesvirus Saimiri | AAQRRPS RP FA | ASQ KRPS QR HG | 5 | Stimulated MBP(1-11)-specific T-cell hybridomas and induced EAE in mice. nih.gov |

| Human Herpesvirus 6 (HHV-6) U24 | VP SP SP SP SP SP SP | ASQ KR PS QR HG | PxxP motif | T-cells from MS patients showed cross-reactivity between MBP and HHV-6 peptides. nih.govmdpi.com |

| Epstein-Barr Virus (EBV) | Various peptides | ASQ KR PS QR HG | Structural and sequence similarities | T-cells from MS patients cross-react with EBV and MBP peptides. nih.govmdpi.com |

Implications for Disease Pathogenesis

The cross-recognition of viral peptides by MBP(1-11)-specific T-cells has significant implications for the pathogenesis of autoimmune diseases like multiple sclerosis. The "molecular mimicry" hypothesis suggests that a viral infection can act as an initial trigger, breaking the immune system's tolerance to self-antigens. direct-ms.orgnih.gov

The process is thought to unfold as follows:

Infection and Immune Activation: An individual is infected with a virus that carries a peptide epitope resembling MBP(1-11). The immune system mounts a response against this foreign invader, leading to the activation and proliferation of virus-specific T-cells. jci.orgdirect-ms.org

Cross-Reactivity with Self-Antigen: Due to the structural similarity, these activated T-cells can then recognize and attack MBP(1-11) presented by antigen-presenting cells in the central nervous system (CNS). nih.gov

Inflammation and Demyelination: The infiltration of these autoreactive T-cells into the CNS initiates an inflammatory cascade, leading to the destruction of the myelin sheath that insulates nerve fibers. This demyelination impairs nerve signal transmission and results in the neurological symptoms characteristic of MS. nih.govnih.gov

This process of a virus-induced autoimmune response is a critical area of research for understanding the etiology of MS and other autoimmune disorders. jci.org The presence of cross-reactive T-cells in MS patients provides a direct link between viral infections and the autoimmune attack on the CNS. nih.gov Moreover, the ability of viral mimics of MBP to induce EAE in animal models further substantiates the role of molecular mimicry in the initiation and progression of demyelinating diseases. nih.gov The continuous activation of the immune system by persistent or recurrent viral infections could contribute to the chronic and relapsing-remitting nature of diseases like MS.

Immunomodulation and Therapeutic Strategies Based on Myelin Basic Protein 1 11

Altered Peptide Ligands (APLs) Derived from Myelin Basic Protein (1-11)

Altered Peptide Ligands (APLs) are synthetic peptides derived from an immunogenic epitope, in this case, MBP(1-11), with specific amino acid substitutions. The goal of these modifications is to alter the peptide's interaction with the Major Histocompatibility Complex (MHC) and the T-cell receptor (TCR), leading to a modified and non-pathogenic immune response.

Design and Synthesis of Modified Myelin Basic Protein (1-11) Analogues

The design of APLs based on MBP(1-11) involves identifying key amino acid residues that are critical for binding to MHC molecules and for recognition by autoreactive T-cells. By substituting these residues, it is possible to create analogues that act as antagonists or partial agonists to the native peptide.

A notable example is the development of MBP(1-11) analogues with a substitution at position 4. The native sequence of MBP(1-11) is Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly. Researchers have synthesized analogues where the Lysine (B10760008) (Lys) at position 4 is replaced with other amino acids, such as Alanine (B10760859) (Ala) or Tyrosine (Tyr). For instance, the analogue MBP(1-11)[4Y] has been synthesized and shown to have altered immunomodulatory properties. nih.gov The synthesis of these peptide analogues is typically achieved through solid-phase peptide synthesis using Fmoc/tBu methodology. nih.gov

Another approach involves creating APLs with enhanced stability, such as aza-peptides where a Cα-H group is replaced by a nitrogen atom. This modification can improve resistance to proteases.

The following table summarizes examples of designed APLs of MBP(1-11):

| Analogue Name | Amino Acid Sequence | Modification from Native MBP(1-11) |

| MBP(1-11)[4A] | Ac-Ala-Ser-Gln-Ala -Arg-Pro-Ser-Gln-Arg-His-Gly | Lysine at position 4 replaced with Alanine |

| MBP(1-11)[4Y] | Ac-Ala-Ser-Gln-Tyr -Arg-Pro-Ser-Gln-Arg-His-Gly | Lysine at position 4 replaced with Tyrosine |

Mechanisms of APL-Mediated Immunosuppression and EAE Prevention

The immunosuppressive effects of APLs derived from MBP(1-11) are mediated through several mechanisms that ultimately prevent the development or reduce the severity of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis.

One key mechanism is the induction of T-cell anergy or a state of unresponsiveness. APLs can bind to the MHC class II molecules on antigen-presenting cells (APCs) but may fail to provide the necessary co-stimulatory signals for full T-cell activation. This partial signaling can render the T-cells anergic to subsequent encounters with the native MBP(1-11) peptide.

Another important mechanism is the alteration of the cytokine profile of responding T-cells. Encephalitogenic T-cells, which are pathogenic in EAE, are typically of the Th1 phenotype, producing pro-inflammatory cytokines such as interferon-gamma (IFN-γ). APLs can promote a shift towards a Th2 phenotype, characterized by the secretion of anti-inflammatory cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10). This "cytokine deviation" can actively suppress the pro-inflammatory response and ameliorate disease.

Furthermore, some APLs can act as TCR antagonists, directly competing with the native peptide for binding to the TCR and thereby blocking the activation of pathogenic T-cells. Research has shown that APLs of MBP(1-11) can reduce the clinical signs of EAE. For example, the 3aza-APL has demonstrated superior disease suppression in EAE mice compared to other APLs. nih.gov

The following table presents research findings on the effects of MBP(1-11) APLs on EAE:

| APL Analogue | Animal Model | Key Findings |

| 3aza-APL | EAE Mice | Increased protease resistance and effective in reducing clinical and physiological signs of disease. nih.gov |

| MBP(1-11)[4Y] | Male Mice | When conjugated with an anthraquinone (B42736) derivative, it showed the potential to limit cellular infiltration into the Central Nervous System, protecting against EAE. nih.gov |

Oral Tolerance Induction Using Myelin Basic Protein (1-11) or Whole Myelin Basic Protein

Oral tolerance is the immunological hyporesponsiveness that results from the administration of an antigen via the oral route. This strategy has been explored as a means to suppress autoimmune responses in EAE by feeding animals with either the whole MBP protein or specific encephalitogenic peptides like MBP(1-11).

Effects on T-Cell Proliferation and Cytokine Profiles

The oral administration of MBP or its peptides can lead to a significant reduction in the proliferation of MBP-specific T-cells upon subsequent exposure to the antigen. This effect is a hallmark of successful tolerance induction.

The mechanisms underlying oral tolerance are dose-dependent. Low doses of oral antigen tend to induce active suppression through the generation of regulatory T-cells (Tregs) that produce anti-inflammatory cytokines such as IL-4, IL-10, and transforming growth factor-beta (TGF-β). nih.gov High doses, on the other hand, are thought to induce clonal anergy or deletion of antigen-specific T-cells. nih.gov

A study using MBP T-cell receptor transgenic mice, which have a high frequency of T-cells specific for the acetylated N-terminal peptide of MBP (Ac-1-11), demonstrated that low-dose feeding of MBP induced prominent secretion of IL-4, IL-10, and TGF-β. nih.gov In contrast, high-dose feeding resulted in minimal secretion of these cytokines. nih.gov In both low and high-dose regimens, there was little to no change in T-cell proliferation or the secretion of pro-inflammatory cytokines like IL-2 and IFN-γ in the fed animals. nih.gov

The following table summarizes the dose-dependent effects of oral MBP on cytokine secretion in MBP TCR transgenic mice:

| Oral MBP Regimen | IL-4 Secretion | IL-10 Secretion | TGF-β Secretion |

| Low-Dose (1 mg x 5) | Prominent | Prominent | Prominent |

| High-Dose (25 mg x 1) | Minimal | Minimal | Minimal |

Comparison of Homogeneous Peptide vs. Heterogeneous Antigen Administration

The choice of the tolerizing antigen, whether a single, homogeneous peptide like MBP(1-11) or a more complex, heterogeneous mixture like whole myelin, can influence the efficacy of oral tolerance induction.

Research comparing the oral administration of purified MBP (a homogeneous antigen) with whole myelin (a heterogeneous antigen) in a model of relapsing EAE found that MBP was superior in suppressing the disease. Oral administration of high doses of MBP suppressed established disease and reduced MBP-specific T-cell proliferation and cytokine responses. pnas.org In contrast, high doses of oral myelin did not provide protection from the disease or decrease in vitro T-cell responses. pnas.org

This suggests that the homogeneity of the antigen is a critical parameter for effective oral tolerance induction. pnas.org The presence of multiple, potentially pro-inflammatory components in a heterogeneous mixture like whole myelin might counteract the tolerogenic effects.

Novel Immunotherapeutic Approaches Targeting Myelin Basic Protein (1-11) Response

Beyond APLs and oral tolerance, researchers are exploring other innovative strategies to modulate the immune response to MBP(1-11). These novel approaches often involve modifying the peptide or conjugating it to other molecules to enhance its therapeutic effects.

One such approach is the conjugation of MBP(1-11) APLs to other molecules to create novel immunomodulatory compounds. For example, the MBP(1-11)[4Y] analogue has been conjugated with anthraquinone derivatives. nih.gov This strategy aims to combine the T-cell modulatory effects of the APL with the known biological activities of anthraquinones, potentially leading to a more potent therapeutic agent. The synthesis of these peptidyl-anthraquinone compounds has been described, representing a new avenue for the development of immunomodulators for multiple sclerosis. nih.gov

Another area of innovation is the development of peptide mimetics with improved stability and pharmacological profiles. This includes the creation of cyclic peptide analogues and aza-peptides, as mentioned earlier. While much of the work on cyclic APLs has focused on other MBP epitopes, the principles of enhancing stability and altering conformation to improve therapeutic efficacy could also be applied to MBP(1-11).

These novel approaches highlight the ongoing efforts to refine and improve antigen-specific immunotherapies for autoimmune diseases by targeting the pathogenic T-cell response to key autoantigens like MBP(1-11).

Advanced Research Methodologies and Future Directions in Myelin Basic Protein 1 11 Studies

In Vitro and In Vivo Models for Myelin Basic Protein (1-11) Research

A variety of experimental models are employed to investigate the immunological consequences of T-cell recognition of MBP(1-11). These models are crucial for understanding the pathogenesis of EAE and for the development of potential therapeutic interventions.

T-Cell Proliferation and Cytokine Assays

In vitro assays are fundamental to characterizing the T-cell response to MBP(1-11). T-cell proliferation assays measure the expansion of MBP(1-11)-specific T-cells upon stimulation with the peptide. This is often quantified by the incorporation of radiolabeled thymidine (B127349) or through dye dilution assays. These studies have consistently shown that T-cells isolated from EAE-induced animals proliferate vigorously in response to MBP(1-11) nih.govrupress.orgfrontiersin.orgacs.orgnih.govrcsb.org.

Cytokine assays are performed on the supernatants of these T-cell cultures to determine the functional phenotype of the responding cells. The profile of cytokines produced is indicative of the type of immune response being mounted. For instance, the presence of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) suggests a pro-inflammatory Th1 response, which is strongly associated with the pathogenesis of EAE nih.gov. Conversely, the detection of cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-10 (IL-10) would indicate a Th2 or regulatory T-cell response, which can be protective ebi.ac.ukpublish.csiro.auwardoberlab.com.

| Assay Type | Parameter Measured | Key Findings in MBP(1-11) Research |

| T-Cell Proliferation | Increase in the number of MBP(1-11)-specific T-cells | Demonstrates the presence and activation of autoreactive T-cells in EAE. |

| Cytokine ELISA/ELISpot | Concentration of specific cytokines (e.g., IFN-γ, IL-4, IL-10) | Identifies the functional polarization of the T-cell response (e.g., Th1, Th2, Treg). |

| Intracellular Cytokine Staining | Cytokine production at the single-cell level | Allows for the characterization of specific T-cell subsets producing key cytokines. |

Adoptive Transfer Models

Adoptive transfer models provide a powerful in vivo tool to study the encephalitogenic potential of MBP(1-11)-specific T-cells. In this model, T-cells from a donor animal that has been immunized with MBP(1-11) are isolated, often restimulated in vitro with the peptide to expand the antigen-specific population, and then injected into a naive recipient animal nih.govnih.govresearchgate.net. The recipient animal is then monitored for the clinical signs of EAE.

The successful induction of EAE through the adoptive transfer of MBP(1-11)-specific T-cells definitively demonstrates that these cells are sufficient to mediate the disease sb-peptide.commerckmillipore.com. This model allows researchers to dissect the specific roles of different T-cell subsets (e.g., Th1 vs. Th17 cells) in disease initiation and progression. It also provides a platform to test the efficacy of therapeutic agents that target T-cell activation, trafficking, or effector functions.

Transgenic Mouse Models (e.g., TCR Transgenic Mice)

The development of transgenic mouse models has revolutionized the study of MBP(1-11)-mediated autoimmunity. T-cell receptor (TCR) transgenic mice are engineered to express a specific TCR that recognizes the MBP(1-11) peptide in the context of a particular Major Histocompatibility Complex (MHC) molecule ebi.ac.ukresearchgate.net. This results in a high frequency of T-cells that are specific for MBP(1-11), allowing for a more focused and synchronized analysis of the autoimmune response.

These models have been instrumental in studying the processes of T-cell development, tolerance, and activation in the context of a self-antigen cncb.ac.cnrupress.org. For example, researchers can investigate how MBP(1-11)-specific T-cells are selected in the thymus and how they are regulated in the periphery to prevent autoimmunity in healthy individuals. Furthermore, crossing these TCR transgenic mice with other genetically modified strains (e.g., mice deficient in specific cytokines or signaling molecules) allows for a detailed dissection of the molecular pathways involved in EAE pathogenesis.

| Model | Key Feature | Research Applications |

| Adoptive Transfer | Transfer of MBP(1-11)-specific T-cells into naive recipients. | Demonstrates the pathogenic potential of specific T-cell populations; allows for the study of disease effector mechanisms. |

| TCR Transgenic Mice | High frequency of T-cells specific for MBP(1-11). | Studies on T-cell tolerance, activation, and differentiation; investigation of the genetic and molecular basis of autoimmunity. |

Structural Biology Techniques Applied to Myelin Basic Protein (1-11)

Understanding the three-dimensional structure of MBP(1-11) and its interaction with the MHC and TCR is crucial for a complete picture of its role in autoimmunity. Structural biology techniques provide atomic-level insights into these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the conformation of MBP(1-11) in solution researchgate.net. These studies have revealed that the peptide is flexible and adopts a largely extended conformation researchgate.net. Two-dimensional NMR techniques, complemented by molecular dynamics simulations, have been used to investigate the conformational landscape of MBP(1-11) and its analogues researchgate.net. These studies have shown that modifications to the peptide sequence can alter its conformation and how it interacts with the MHC and TCR, providing a structural basis for the observed changes in immunogenicity researchgate.net.

X-ray Crystallography of Peptide-MHC Complexes

A significant breakthrough in understanding the structural basis of MBP(1-11)-mediated autoimmunity came from the determination of the crystal structure of the peptide in complex with the murine MHC class II molecule, I-Au nih.govsb-peptide.com. The crystal structure, resolved at 2.2 Å, revealed that only the first seven residues of the MBP(1-11) peptide are bound within the peptide-binding groove of the I-Au molecule nih.gov.

This unusual binding mode, where a significant portion of the binding groove is unoccupied, helps to explain the relatively weak affinity of MBP(1-11) for I-Au nih.gov. The structure also identified the key anchor residues of the peptide that interact with the MHC molecule and the solvent-exposed residues that are available for interaction with the TCR sb-peptide.com. This detailed structural information is invaluable for the rational design of altered peptide ligands with the potential to modulate the autoimmune response.

| Technique | Information Gained | Key Findings for MBP(1-11) |

| NMR Spectroscopy | Conformational dynamics of the peptide in solution. | MBP(1-11) is flexible and adopts an extended conformation. |

| X-ray Crystallography | Atomic-resolution structure of the MBP(1-11)-MHC complex. | Revealed an unusual and weak binding mode of MBP(1-11) to the I-Au molecule, with only the N-terminal portion of the peptide engaged. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations have emerged as a powerful computational tool to investigate the structural dynamics and interactions of Myelin Basic Protein (1-11) (MBP(1-11)) at an atomic level. These simulations provide insights into the conformational landscape of the peptide, both in its free state and when complexed with Major Histocompatibility Complex (MHC) class II molecules, which is a critical step in the activation of autoreactive T cells.

Researchers have employed MD simulations, often complemented by experimental techniques like Nuclear Magnetic Resonance (NMR), to explore the conformation of the acetylated N-terminal fragment Ac-MBP(1-11) and its variants, known as Altered Peptide Ligands (APLs). nih.govmerckmillipore.com These studies have revealed that in solution, Ac-MBP(1-11) and its analogues tend to adopt an extended conformation. nih.gov When bound to the MHC class II molecule I-Au, a key component in the animal model of multiple sclerosis (MS) known as experimental autoimmune encephalomyelitis (EAE), the peptide maintains a relatively similar extended conformation within the binding groove. nih.gov

A significant focus of MD simulations has been to understand how single amino acid substitutions in the MBP(1-11) sequence affect its interaction with MHC and the subsequent T-cell receptor (TCR) recognition. For instance, simulations have shown that mutations at position 4 can alter the orientation of other critical residues, such as Glutamine at position 3 (Gln3). nih.govoup.com In the native peptide, the side chain of Gln3 is exposed and available for interaction with the TCR. However, in a mutated analogue where Lysine (B10760008) at position 4 is replaced by Alanine (B10760859) (Ac-MBP(1-11)[4A]), simulations predicted that the Gln3 side chain becomes buried and less accessible to the TCR. nih.govoup.com This structural change offers a molecular explanation for why certain APLs fail to induce an autoimmune response and may even inhibit it. nih.gov

MD simulations have also been used to analyze the flexibility and deformation of the MHC molecule itself upon binding to different MBP peptide variants. nih.gov These studies suggest that the nature of the bound peptide can induce distinct conformational changes in the MHC molecule, which may influence the recruitment of co-stimulatory molecules and ultimately dictate the effectiveness of T-cell priming and the induction of autoimmune disease. nih.gov

| Peptide | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| Ac-MBP(1-11) | Conformation in solution and bound to I-Au | Adopts an extended conformation. Gln3 side chain is solvent-exposed and available for TCR interaction. | nih.gov |

| Ac-MBP(1-11)[4A] (Lys4->Ala) | Interaction with I-Au and effect on TCR contact sites | Gln3 side chain is not solvent-exposed, hindering TCR interaction. Does not induce EAE. | nih.govoup.com |

| Ac-MBP(1-11)[4Y] (Lys4->Tyr) | Conformation and interaction with I-Au | Similar extended conformation to the native peptide when bound to MHC. | nih.gov |

| Ac-MBP(1-11)[4M] (Lys4->Met) | Induced conformational changes in the MHC molecule | Induces significant structural changes in the MHC α- and β-chains, correlating with severe EAE induction. | nih.gov |

Proteomic and Immunoproteomic Approaches in Myelin Basic Protein (1-11) Research

Proteomic and immunoproteomic strategies are indispensable for comprehensively understanding the role of MBP(1-11) in autoimmune demyelinating diseases. Proteomics allows for the large-scale study of proteins, including their identification, quantification, and interactions, while immunoproteomics specifically focuses on the proteins involved in the immune response, such as antigens and antibodies. These approaches have provided critical insights into the processing of MBP, the generation of immunogenic peptides, and the characterization of the autoimmune response they trigger.

A central goal in MBP(1-11) research is to identify the precise peptide fragments (epitopes) that are recognized by the immune system. The N-terminal region of MBP, which includes the 1-11 sequence, is known to contain immunodominant epitopes in certain contexts of experimental autoimmune encephalomyelitis (EAE). nih.gov Immunoproteomic techniques have been crucial in confirming the natural processing and presentation of these peptides.

One powerful method involves the elution of peptides bound to MHC molecules on the surface of antigen-presenting cells (APCs), followed by their identification using high-sensitivity mass spectrometry. This approach has been used to analyze the repertoire of naturally processed MBP peptides, providing direct evidence for which fragments are presented to T cells in vivo.

Furthermore, synthetic peptide libraries covering the sequence of MBP are used to screen for reactivity with T cells or antibodies from patients with multiple sclerosis (MS) and animal models. By measuring responses like T-cell proliferation or cytokine production, researchers can map the specific regions of the protein that are immunogenic. Such studies have identified various immunoreactive MBP fragments in the cerebrospinal fluid (CSF) and even urine of MS patients, suggesting they are products of myelin degradation. nih.govacs.org For example, an octapeptide, MBP peptide 82-89, was identified as containing the main epitope for a polyclonal antiserum that detected MBP-like material in the urine of individuals with MS. nih.gov These findings not only highlight regions of MBP that are targeted by the immune system but also offer potential biomarkers for monitoring disease activity. nih.gov

A fascinating discovery in the field of autoimmunity is the existence of catalytic antibodies, or "abzymes," that possess enzymatic activity. In the context of MS and other autoimmune disorders like systemic lupus erythematosus (SLE), researchers have identified and characterized abzymes that can specifically hydrolyze MBP. nih.govjneurology.compeerj.com These MBP-hydrolyzing antibodies are a distinctive feature of several autoimmune conditions and are believed to contribute to the pathology by directly degrading the myelin sheath. jneurology.commdpi.com

Proteomic and immunological techniques have been central to characterizing these abzymes. Studies have shown that these catalytic antibodies are primarily of the IgG class and can be isolated from the serum and cerebrospinal fluid of patients. nih.gov Their activity is often significantly higher in the CSF compared to the serum of the same patient, suggesting a localized role in CNS pathology. nih.gov

Characterization studies have revealed that the catalytic properties of these abzymes can vary among patients. Some exhibit properties similar to serine proteases, while others resemble metalloproteases. This heterogeneity suggests that the immune systems of different individuals can generate a variety of polyclonal anti-MBP IgGs with distinct catalytic mechanisms. mdpi.com Through comparative mass spectrometric analysis of IgG peptides from patients and healthy individuals, specific sequences within the variable regions of the antibody heavy chains have been identified that are found only in MBP-hydrolyzing abzymes and whose concentration correlates with proteolytic activity. peerj.com This research is crucial for understanding the mechanisms of abzyme catalysis and their pathogenic role in demyelination. peerj.com

| Source | Antibody Class | Catalytic Properties | Key Findings | Reference |

|---|---|---|---|---|

| MS and SLE Patient Sera | IgG | High specificity for MBP. Hydrolyze MBP at immunodominant sites. | Activities are similar in MS and SLE, suggesting a common pathogenic mechanism. | jneurology.com |

| Schizophrenia Patient Sera | IgG | Proteolytic activity against MBP. | Specific peptide sequences in the variable regions of heavy chains are associated with catalytic activity. | peerj.com |

| MS Patient CSF and Sera | IgG | MBP-hydrolyzing activity. | Specific catalytic activity is ~54-fold higher in CSF than in serum from the same patients. | nih.gov |

| EAE Mouse Model | IgG | Catalytic cross-reactivity, hydrolyzing both histones and MBP. | The profile and activity of abzymes change depending on the stage of EAE development (onset, acute, remission). | mdpi.com |

Emerging Concepts and Unanswered Questions in Myelin Basic Protein (1-11) Research

Research into MBP(1-11) continues to evolve, moving beyond established paradigms to explore more complex cellular interactions and sophisticated therapeutic strategies. This section highlights emerging concepts that are expanding our understanding of the immune response to this critical autoantigen and the unanswered questions that will drive future investigations.

While CD4+ T cells that recognize MBP peptides presented by MHC class II molecules have historically been considered the primary drivers of demyelination, it is now clear that the autoimmune response is far more complex, involving a broader network of immune cells. nih.gov Emerging research is actively exploring the distinct and collaborative roles of other immune cell populations in the pathogenesis initiated by MBP sensitization.

B Cells: B cells contribute to the pathology of demyelinating diseases through several mechanisms beyond their classic role as precursors to antibody-producing plasma cells. They are highly efficient antigen-presenting cells (APCs) that can activate myelin-specific T cells. Furthermore, B cells can secrete pro-inflammatory cytokines, which help to create and sustain an inflammatory environment within the central nervous system (CNS). The production of anti-MBP antibodies themselves can lead to myelin damage through complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity. nationalmssociety.org

CD8+ T Cells: Although the MBP(1-11) epitope is a classic MHC class II-restricted antigen for CD4+ T cells, evidence suggests a role for CD8+ T cells in MS pathology. nih.gov These "killer" T cells recognize peptides presented by MHC class I molecules and can directly attack and destroy myelin-producing oligodendrocytes. How MBP-derived peptides, including potentially fragments from the N-terminal region, are processed and presented via the MHC class I pathway remains an area of active investigation.

Microglia and Macrophages: As the resident immune cells of the CNS, microglia, along with infiltrating macrophages, are key players in the inflammatory cascade. mdpi.com They can be activated by signals from T cells, such as cytokines, and can act as local APCs, further stimulating the autoimmune response. They also contribute directly to demyelination and axonal damage through phagocytosis and the release of reactive oxygen species, nitric oxide, and proteolytic enzymes. Positive immunohistochemical staining of microglial cells in MS lesions with an antibody recognizing the complex of an MHC molecule and an MBP peptide suggests they are actively involved in presenting this autoantigen. nih.gov

The ultimate goal of research into MBP(1-11) is to develop therapies that can specifically halt the autoimmune attack on myelin without causing broad immunosuppression. Precision immunotherapy aims to re-establish immune tolerance to myelin antigens, and the MBP(1-11) epitope is a key target for these strategies.

Altered Peptide Ligands (APLs): One of the most explored strategies involves the use of APLs. nih.govnih.gov These are synthetic versions of the MBP(1-11) peptide with specific amino acid substitutions. The goal is to create a molecule that still binds to the MHC but interacts with the T-cell receptor in a way that delivers a non-pathogenic or even a tolerogenic signal. karger.com An ideal APL would shift the T-cell response from a pro-inflammatory Th1 or Th17 phenotype to an anti-inflammatory Th2 or regulatory T cell (Treg) phenotype, which can actively suppress the autoimmune response. nih.govvu.edu.au However, clinical trials with APLs have yielded mixed results, with some showing potential but others failing or even causing exacerbations, highlighting the complexity of modulating the human immune response. direct-ms.org

Tolerizing DNA and Peptide Vaccines: Another approach is the administration of the native peptide or DNA encoding the peptide in a manner that promotes tolerance rather than immunity. direct-ms.orgfrontiersin.org This can involve specific routes of administration or formulations designed to be taken up by "tolerogenic" APCs in tissues like the liver. The goal is to induce anergy (unresponsiveness) or deletion of autoreactive T cells, or to expand the population of antigen-specific Tregs.

Unanswered Questions: Despite significant progress, many questions remain. What initiates the loss of tolerance to MBP(1-11) in the first place? How does the repertoire of immunoreactive MBP epitopes evolve over the course of the disease (a phenomenon known as epitope spreading)? And critically, how can the heterogeneity of the human immune response and the different HLA types in the population be accounted for to design personalized immunotherapies that are both safe and effective for all patients? Answering these questions is paramount to translating the wealth of basic research on MBP(1-11) into successful clinical applications. direct-ms.org

Interplay between Myelin Basic Protein (1-11) and Myelin Integrity in Disease Pathogenesis

Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system (CNS), responsible for the adhesion of the cytosolic surfaces of the oligodendrocyte membrane, which is essential for the formation of compact and stable myelin. spbu.rubohrium.com Pathological disruption of myelin integrity, a hallmark of demyelinating diseases such as multiple sclerosis (MS), leads to severe neurological deficits. spbu.ruresearchgate.net The degradation of MBP is a critical step in the demyelination process, and this breakdown generates immunodominant peptide fragments that can trigger a harmful autoimmune response. nih.govpnas.org

The peptide fragment Myelin Basic Protein (1-11), with the amino acid sequence Ac-ASQKRPSQRHG, is a major encephalitogenic epitope of MBP. sb-peptide.com In the context of disease, the structural instability of the myelin sheath can expose MBP to proteases. pnas.org Altered charge isomers of MBP, such as those found in MS lesions, are more susceptible to digestion by proteases, leading to the release of peptide fragments. nih.govpnas.org Specifically, the degradation of MBP can generate immunodominant peptides like MBP (1-11) that are then presented to T cells, sensitizing them to attack the myelin sheath further. nih.govpnas.org

This process creates a detrimental feedback loop: initial myelin damage leads to MBP degradation and the release of MBP (1-11), which in turn activates an autoimmune cascade that perpetuates further myelin destruction and neuroinflammation. nih.gov Experimental autoimmune encephalomyelitis (EAE), a widely used animal model for MS, can be induced by immunizing susceptible animals with MBP or its peptide fragments, including MBP (1-11). sb-peptide.compnas.org The transfer of T-cells sensitized to MBP has been shown to produce a relapsing disease process with both inflammation and demyelination, similar to what is observed in MS. pnas.orgfrontiersin.org

The interaction of the MBP (1-11) epitope with Major Histocompatibility Complex (MHC) class II molecules is a key step in the activation of the autoimmune response. nih.gov Structural studies have revealed how this peptide binds to the MHC class II I-A(u) molecule, allowing it to be recognized by T-cell receptors (TCRs). nih.govrcsb.org This recognition triggers the activation of T-cells, which then orchestrate an inflammatory attack on the myelin sheath, contributing significantly to the pathogenesis of demyelinating diseases. nih.govnih.gov The presence of T-lymphocytes specific for MBP in the CNS and cerebrospinal fluid of MS patients underscores the clinical relevance of this interplay. frontiersin.org

Table 1: Research Findings on the Role of MBP Fragments in Disease Pathogenesis

| Finding | Implication in Disease Pathogenesis |

|---|---|

| The N-terminal region of MBP, including the (1-11) fragment, is an immunodominant epitope. sb-peptide.comrcsb.org | This region is a primary target for the autoimmune response in demyelinating diseases. |

| Altered, less cationic forms of MBP found in MS lesions are more susceptible to proteolytic cleavage. pnas.orgpnas.org | This increased degradation enhances the generation of encephalitogenic MBP fragments, fueling the autoimmune cycle. |

| MBP (1-11) binds to MHC class II molecules, leading to the activation of T-cells. nih.govrcsb.org | This molecular interaction is a critical initiating step for the T-cell mediated autoimmune attack on myelin. |

| T-cells reactive to MBP are found in the lesions of MS patients. frontiersin.org | This provides direct evidence for the involvement of MBP-specific immune responses in the pathology of the disease. |

Table 2: Compound Names

| Compound Name |

|---|

| Myelin Basic Protein (1-11) |

Q & A

Q. What is the role of Myelin Basic Protein (1-11) in experimental autoimmune encephalomyelitis (EAE) models?

Myelin Basic Protein (1-11) is the major encephalitogenic epitope in MBP and is critical for inducing autoimmune responses in EAE models, a common experimental model for multiple sclerosis. Researchers typically immunize rodents with MBP (1-11) to activate autoreactive T-cells, which mediate demyelination and neuroinflammation . Methodologically, studies should include T-cell proliferation assays and cytokine profiling (e.g., IL-4, IFN-γ) to evaluate immune modulation .

Q. How should researchers quantify Myelin Basic Protein (1-11) in cell culture or tissue samples?

Quantification methods include immunoblotting, ELISA, or scanning densitometric analysis normalized to housekeeping proteins (e.g., actin). For reproducibility, ensure statistical rigor by performing ≥3 independent experiments and applying one-way ANOVA with post-hoc t-tests (p < 0.05 significance threshold) .

Q. What storage and handling protocols are recommended for synthetic MBP (1-11)?

Synthetic peptides should be stored at –80°C to –20°C to prevent degradation. Prior to use, reconstitute lyophilized peptides in sterile, endotoxin-free buffers (e.g., PBS) and aliquot to avoid repeated freeze-thaw cycles. Batch-specific variations in solubility or purity should be documented using HPLC and mass spectrometry (MS) .

Advanced Research Questions

Q. How can batch-to-batch variability in synthetic MBP (1-11) impact experimental outcomes, and how can this be mitigated?

Research-grade peptides often exhibit variability in salt content, impurities, or solubility due to limited quality control. For sensitive assays (e.g., T-cell activation), request additional analyses such as peptide content quantification or trifluoroacetic acid (TFA) removal (<1%) to minimize variability. Document batch-specific data in supplementary materials to ensure reproducibility .

Q. What experimental design considerations are critical when studying MBP (1-11)-induced remyelination in vitro?

Use primary oligodendrocyte precursor cells (OPCs) or immortalized cell lines (e.g., MO3.13) treated with MBP (1-11) fragments. Assess remyelination via myelin-specific markers (e.g., MBP, PLP) and functional assays like electrophysiology. Include controls for autoimmunity (e.g., T-cell depletion) and validate findings using orthogonal methods (e.g., electron microscopy) .

Q. How can contradictions in MBP (1-11)-mediated T-cell responses across studies be resolved?

Discrepancies may arise from differences in peptide purity, animal strain (e.g., SJL vs. C57BL/6 mice), or adjuvant use. To address this:

Q. What strategies are recommended for integrating MBP (1-11) studies with omics datasets (e.g., transcriptomics, proteomics)?

Combine EAE model data with RNA-seq or LC-MS/MS proteomics to identify downstream pathways (e.g., neuroinflammation, oxidative stress). Use bioinformatics tools like STRING-DB for protein interaction networks and ensure raw data deposition in repositories (e.g., GEO, PRIDE) with FAIR compliance .

Methodological Best Practices

Q. How should researchers document MBP (1-11) experimental protocols for reproducibility?

Q. What statistical frameworks are appropriate for analyzing MBP (1-11)-related data?

Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions or small sample sizes. For longitudinal EAE studies, apply mixed-effects models to account for repeated measurements. Report effect sizes and 95% confidence intervals to enhance interpretability .

Tables

Table 1. Key Parameters for MBP (1-11) Experimental Design

| Parameter | Recommendation | Reference |

|---|---|---|

| Peptide Purity | ≥95% (HPLC/MS) | |

| Animal Strain | SJL (H-2s haplotype) | |

| Adjuvant | Complete Freund’s Adjuvant (CFA) | |

| Statistical Threshold | p < 0.05 with Bonferroni correction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.